

Elucidating the Structure of Boeravinone O: An NMR Spectroscopy Application Note

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Compound of Interest

Compound Name: *Boeravinone O*

Cat. No.: *B570071*

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Introduction

Boeravinone O, a rotenoid isolated from the plant *Boerhaavia diffusa*, belongs to a class of natural products known for their diverse biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structure elucidation of novel organic molecules like **Boeravinone O**. This application note provides a detailed overview and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of **Boeravinone O**.

Note on Data Availability: As of the compilation of this document, comprehensive, publicly available 1D and 2D NMR spectral data specifically for **Boeravinone O** could not be located in the scientific literature. Therefore, to illustrate the application of NMR spectroscopy in the structural elucidation of this class of compounds, we will utilize the published NMR data for Boeravinone C, a closely related and well-characterized structural analog also found in *Boerhaavia diffusa*. The methodologies and interpretation strategies presented here are directly applicable to the analysis of **Boeravinone O**, once its NMR data becomes available.

Data Presentation: NMR Spectroscopic Data for Boeravinone C

The following tables summarize the ^1H and ^{13}C NMR chemical shifts, as well as key 2D NMR correlations for Boeravinone C, which are essential for its structural assignment.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Boeravinone C (in CDCl_3)

Position	δ_{C} (ppm)	δ_{H} (ppm, mult., J in Hz)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key COSY Correlations ($^1\text{H} \leftrightarrow ^1\text{H}$)
1	109.1	6.55 (s)	C-2, C-3, C-4a, C-11a	-
2	164.2	-	-	-
3	101.2	-	-	-
4	160.5	-	-	-
4a	107.9	-	-	-
6	129.8	-	-	-
6a	75.9	4.95 (d, 8.0)	C-6, C-7, C-12a	H-12ax, H-12eq
7	144.1	-	-	-
8	113.2	6.80 (d, 8.5)	C-6, C-9, C-10, C-11	H-9
9	128.8	7.85 (d, 8.5)	C-7, C-8, C-11	H-8
10	110.5	-	-	-
11	158.8	-	-	-
11a	104.5	-	-	-
12	66.8	4.20 (dd, 8.0, 4.5), 3.80 (t, 8.0)	C-6a, C-12a	H-6a, H-12 (ax/eq)
12a	45.2	-	-	-
2-OCH ₃	55.4	3.85 (s)	C-2	-
3-OCH ₃	56.1	3.90 (s)	C-3	-

Note: Specific assignments for the axial and equatorial protons at C-12 may vary based on conformational analysis and NOESY data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of Boeravinone-type compounds are provided below.

1. Sample Preparation

- **Sample Purity:** Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.
- **Solvent:** Dissolve 5-10 mg of the purified Boeravinone in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should ideally be free of signals that overlap with key resonances of the analyte.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm.

2. 1D NMR Spectroscopy

- ^1H NMR (Proton NMR):
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Acquisition Parameters:**
 - **Spectral Width:** ~16 ppm
 - **Acquisition Time:** ~2-3 seconds
 - **Relaxation Delay (d1):** 1-2 seconds

- Number of Scans: 16-64 (depending on sample concentration)
- Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
- ¹³C NMR (Carbon-13 NMR):
 - Instrument: Same as for ¹H NMR.
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
 - Acquisition Parameters:
 - Spectral Width: ~220 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
 - Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.
 - Pulse Sequence: A gradient-selected COSY sequence (e.g., 'cosygpgqf' on Bruker instruments) is recommended for artifact suppression.
 - Acquisition Parameters:
 - Spectral Width (F1 and F2): Same as ¹H NMR.

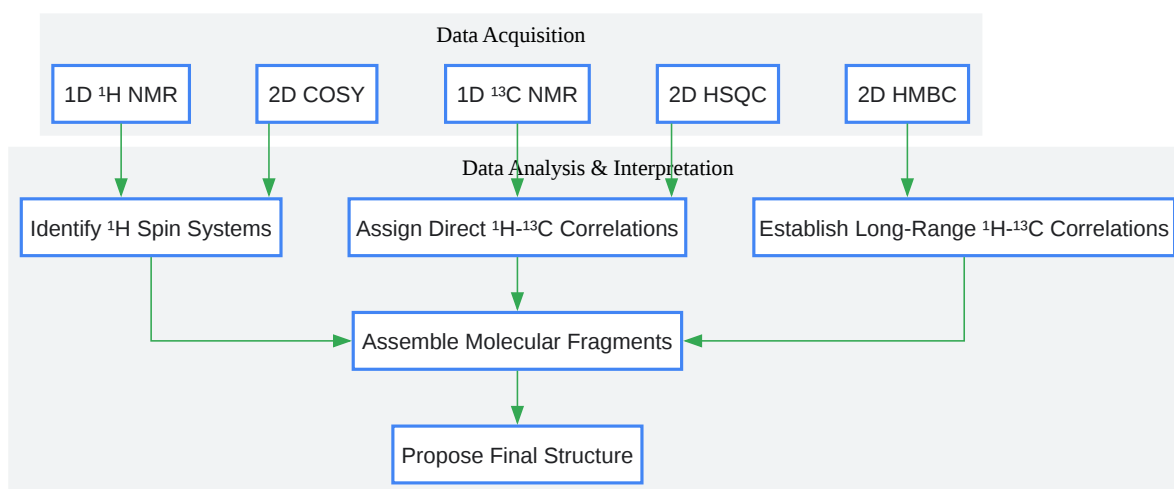
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 2-8
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (^1H - ^{13}C).
 - Pulse Sequence: A gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is preferred.
 - Acquisition Parameters:
 - Spectral Width (F2 - ^1H): Same as ^1H NMR.
 - Spectral Width (F1 - ^{13}C): ~165 ppm (or adjusted to cover the relevant carbon region).
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 4-16
 - Processing: Apply a sine-bell or a squared sine-bell window function in both dimensions.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (^1H - ^{13}C). This is crucial for connecting different spin systems and identifying quaternary carbons.
 - Pulse Sequence: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
 - Acquisition Parameters:
 - Spectral Width (F2 - ^1H): Same as ^1H NMR.

- Spectral Width (F1 - ^{13}C): Same as ^{13}C NMR.
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 8-32
- Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.
- Processing: Apply a sine-bell window function in both dimensions.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of a Boeravinone using NMR spectroscopy.



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NMR Structure Elucidation Workflow

Key 2D NMR Correlations for Boeravinone C

The following diagrams visualize the key COSY and HMBC correlations that are instrumental in assembling the structure of Boeravinone C.

Key 2D NMR Correlations

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary data to unambiguously determine the complex structure of natural products like the Boeravinones. The systematic application of the protocols outlined in this note, followed by careful analysis of the spectral data, allows for the complete assignment of all proton and carbon signals and the elucidation of the molecular connectivity. While the specific data for **Boeravinone O** is not yet widely available, the presented workflow using Boeravinone C as a template serves as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery.

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